molecular formula C16H11N3O B5870678 2-phenylpyrimido[1,2-a]benzimidazol-4-ol

2-phenylpyrimido[1,2-a]benzimidazol-4-ol

Cat. No.: B5870678
M. Wt: 261.28 g/mol
InChI Key: BBERZJLEIXBTKK-UHFFFAOYSA-N
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Description

2-phenylpyrimido[1,2-a]benzimidazol-4-ol is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of benzimidazole-pyrimidine hybrids . These hybrid structures are designed by combining two key pharmacophores, which often results in enhanced or novel biological activities compared to the individual heterocyclic components . The compound shares a core pyrimido[1,2-a]benzimidazole scaffold, which is structurally similar to natural purine bases, allowing it to potentially interact with a variety of enzymatic targets and biological pathways . While specific biological data for this compound is limited in the public domain, research on closely related analogues provides strong evidence for the research value of this chemical class. Benzimidazole-pyrimidine hybrids, in general, have been reported to exhibit a broad spectrum of potent biological activities in preclinical research. These include, but are not limited to, anticancer activity with IC50 values in the nanomolar range, as well as notable antimicrobial, antiviral, and anti-inflammatory properties . The specific pattern of substitution on the hybrid structure, such as the phenyl group at the 2-position and the hydroxyl group at the 4-position, is critical to its mechanism of action and overall activity, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of novel derivatives for biological evaluation. It is offered For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBERZJLEIXBTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Phenylpyrimido 1,2 a Benzimidazol 4 Ol

Retrosynthetic Analysis of the Pyrimido[1,2-a]benzimidazol-4-ol (B1342327) Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by transforming a target molecule into simpler precursor structures. advancechemjournal.com For the pyrimido[1,2-a]benzimidazol-4-ol core, the primary disconnection strategy involves breaking the bonds of the pyrimidine (B1678525) ring.

The most logical disconnections are the two C-N bonds formed during the final cyclization step. This approach simplifies the tetracyclic system into two key synthons:

A nucleophilic component: 2-Aminobenzimidazole (B67599), which acts as a binucleophile.

A three-carbon electrophilic component: A 1,3-dielectrophile.

For the specific target, 2-phenylpyrimido[1,2-a]benzimidazol-4-ol, the three-carbon unit must contain a phenyl group. A suitable synthetic equivalent for this synthon is a β-keto ester, specifically ethyl benzoylacetate. The reaction between 2-aminobenzimidazole and ethyl benzoylacetate represents a direct and common pathway to the desired scaffold. nih.gov This strategy is a convergent synthesis, building the core from two readily available fragments.

Precursor Synthesis and Functionalization for the this compound Scaffold

The successful synthesis of the target compound relies on the availability and reactivity of its key precursors. The primary building blocks identified through retrosynthetic analysis are 2-aminobenzimidazole and a functionalized three-carbon chain.

2-Aminobenzimidazole: This is the foundational precursor, containing the benzimidazole (B57391) core and the exocyclic amino group essential for the annulation of the pyrimidine ring. It is a widely used starting material in the synthesis of various fused benzimidazole heterocycles. nih.gov

Ethyl Benzoylacetate: As a β-keto ester, this molecule provides the necessary three-carbon backbone and the phenyl substituent at the C2 position of the final product. The ester and ketone carbonyl groups serve as the electrophilic sites for the cyclocondensation reaction with the nucleophilic nitrogens of 2-aminobenzimidazole. nih.gov

Derivatives of β-keto esters are frequently employed in the construction of the pyrimidine ring, highlighting their importance as synthons in heterocyclic chemistry. nih.gov

Multi-component Reaction Strategies in the Synthesis of this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. researchgate.netscispace.com Such reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. mdpi.comresearchgate.net

For the pyrimido[1,2-a]benzimidazole (B3050247) scaffold, MCRs typically involve 2-aminobenzimidazole, an aldehyde, and an active methylene (B1212753) compound. researchgate.netresearchgate.net For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and 2-aminobenzimidazole can yield 1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives. researchgate.net While this specific MCR does not directly produce the 4-ol derivative, it showcases a powerful strategy for assembling the core ring system. A CuI-catalyzed MCR of 2-aminobenzimidazoles, aldehydes, and alkynecarboxylic acids has been developed to produce various substituted pyrimido[1,2-a]benzimidazoles. researchgate.net

The following table summarizes a representative MCR for a related scaffold.

ReactantsCatalyst/ConditionsProduct ClassReference
2-Aminobenzimidazole, Aldehyde, MalononitrileWater, Microwave Irradiation1,2-Dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile researchgate.net
2-Aminobenzimidazoles, Aldehydes, Alkynecarboxylic acidsCuI, K2CO32,3- or 2,4-Disubstituted pyrimido[1,2-a]benzimidazoles researchgate.net
2-Aminobenzimidazole, Aromatic Aldehydes, β-KetoestersZnO@SO3H@Tropine, Solvent-free, 80 °CPyrimido[1,2-a]benzimidazole derivatives rsc.org

Condensation Reactions with 2-Aminobenzimidazole

The condensation of 2-aminobenzimidazole with bifunctional electrophiles is a cornerstone for the synthesis of the pyrimido[1,2-a]benzimidazole system. nih.gov In this reaction, 2-aminobenzimidazole utilizes both its endocyclic and exocyclic nitrogen atoms as nucleophiles to react with a 1,3-dielectrophilic partner, leading to the formation of the six-membered pyrimidine ring. nih.govnih.gov

The reaction typically proceeds via an initial attack of the more nucleophilic exocyclic amino group on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system. The regioselectivity of the process is a key consideration, often favoring the formation of the pyrimido[1,2-a]benzimidazol-4-one isomer when using substrates like β-keto esters. nih.gov

Role of β-Keto Esters and β-Bromo-α,β-unsaturated Aldehydes in Cyclocondensation

Specific 1,3-dielectrophiles are crucial for directing the synthesis towards the desired product.

β-Keto Esters: These are highly effective synthons for building the pyrimidone ring. nih.gov The reaction of 2-aminobenzimidazole with a β-keto ester, such as ethyl benzoylacetate, under microwave activation can produce pyrimido[1,2-a]benzimidazol-4-one derivatives in high yields (74–94%) and short reaction times (3 minutes). nih.gov The reaction involves a cyclocondensation mechanism where the pyrimidine ring is annulated onto the benzimidazole core. A similar approach using various β-dicarbonyl compounds in the presence of molecular sieves has also been reported for the synthesis of related fused benzimidazoles. academie-sciences.fr

β-Bromo-α,β-unsaturated Aldehydes: An alternative strategy involves the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes. nih.gov This method, optimized under microwave irradiation using DMF as a solvent in the presence of triethylamine (B128534) (Et3N) and magnesium sulfate (B86663) (MgSO4), provides an efficient route to pyrimido[1,2-a]benzimidazoles. nih.gov This reaction proceeds through an initial nucleophilic substitution of the bromine atom, followed by condensation and cyclization to form the aromatic pyrimidine ring.

The table below outlines reaction conditions for these cyclocondensation methods.

2-Aminobenzimidazole Reactant PartnerConditionsProduct TypeYieldReference
β-Keto EstersMicrowave, 3 minPyrimido[1,2-a]benzimidazol-4-one derivatives74–94% nih.gov
β-Bromo-α,β-unsaturated AldehydesDMF, Et3N, MgSO4, MicrowavePyrimido[1,2-a]benzimidazolesHigh nih.gov

Intramolecular Cyclization Pathways leading to this compound

Intramolecular cyclization offers another strategic approach to the pyrimido[1,2-a]benzimidazole core. nih.govbohrium.com In this method, a precursor is first synthesized by attaching a suitable side chain to the 2-aminobenzimidazole moiety. This intermediate then undergoes an intramolecular reaction to form the fused pyrimidine ring.

One such pathway involves the acylation of the nitrogen atom of the imidazole (B134444) ring with an appropriate acid chloride. nih.gov Subsequent heating can trigger an intramolecular process, leading to the formation of the pyrimidine ring with yields ranging from 76–98%. nih.gov Palladium-catalyzed intramolecular cyclization reactions have also been developed for synthesizing complex fused benzimidazole systems. bohrium.com

Reductive Intramolecular Heterocyclization Mechanisms

Reductive intramolecular heterocyclization is a powerful technique for synthesizing fused heterocyclic systems. researchgate.net This mechanism typically involves the reduction of a nitro group to an amine, which then acts as an internal nucleophile to initiate cyclization. While direct examples for this compound are not prominent, the synthesis of the related pyrido[1,2-a]benzimidazoles via the electrochemical reduction of N-(2-nitroaryl)pyridinium chlorides illustrates the principle. researchgate.net

In this process, the reaction is believed to proceed through the formation of an intermediate hydroxylamine (B1172632) derivative, which subsequently undergoes heterocyclization. researchgate.net A hypothetical pathway for the pyrimido[1,2-a]benzimidazol-4-ol core could involve a suitably substituted 2-(2-nitroanilino)pyrimidine precursor. Reduction of the nitro group would generate a nucleophilic amine that could attack a carbonyl group on the pyrimidine ring, leading to the fused tricyclic structure after cyclization and dehydration. This method highlights an alternative strategic disconnection for accessing the core scaffold.

Photochemical Cyclization Approaches

Photochemical methods offer a unique pathway for the synthesis of complex organic molecules by utilizing light to promote reactions. In the context of pyrimido[1,2-a]benzimidazole synthesis, photochemical approaches represent a potential, albeit less commonly documented, strategy.

Research into related structures has demonstrated the feasibility of using light-induced reactions. For instance, the photochemical condensation of 2-aminobenzimidazole with certain unsaturated carbonyl compounds has been reported to yield pyrimido[1,2-a]benzimidazole derivatives. nih.gov One study detailed the photochemical condensation between 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one. nih.gov Another advanced strategy involves a photochemical formal [3+2+1] annulation using α-diazoketones as synthons under an Iridium (Ir) photocatalyst to build the pyrimido[1,2-a]benzimidazole core. acs.org

While these examples establish the principle of using photochemical energy for the construction of the core pyrimido[1,2-a]benzimidazole skeleton, specific literature detailing the direct photochemical cyclization to form this compound is not extensively available. However, these precedents suggest that a plausible photochemical route could involve the irradiation of suitably functionalized precursors, such as a derivative of 2-aminobenzimidazole and a phenyl-substituted three-carbon component, to induce the necessary cyclization.

Catalytic Systems and Promoters in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, providing pathways to increase reaction rates, improve selectivity, and reduce the environmental impact. The synthesis of the pyrimido[1,2-a]benzimidazole scaffold heavily relies on various catalytic systems.

Transition metals are powerful catalysts for forming carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of heterocyclic systems like pyrimido[1,2-a]benzimidazoles.

Palladium (Pd): Palladium catalysts are used in dehydrogenative cross-coupling reactions. For example, Pd(II)-catalyzed C-H aryl-activation of 2-phenylbenzimidazoles followed by C-N coupling can yield complex fused systems like benzimidazoquinazolines. researchgate.net

Rhodium (Rh): Rhodium-catalyzed cyclization of N-alkenyl-1,2-diaminobenzenes with carbon monoxide and hydrogen gas has been used to create alicyclic ring-fused benzimidazoles through a hydroformylation intermediate. researchgate.net

Ruthenium (Ru): Ru(II) catalysts have been employed in [4+2] annulations of 2-arylbenzimidazoles with styrenes, leading to the formation of benzimidazo[2,1-a]isoquinolines. researchgate.net

Copper (Cu): Copper iodide (CuI) is a common catalyst for annulation reactions onto the benzimidazole core. researchgate.net It has also been used in multicomponent reactions under microwave irradiation to synthesize complex benzimidazole derivatives. nih.gov

Gold (Au): Supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (TiO2) support, have shown high catalytic efficacy for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and various aldehydes under mild, ambient conditions. mdpi.com

Non-metallic catalysts, including organocatalysts and simple acids or bases, offer a cost-effective and often more environmentally friendly alternative to transition metals.

Acid Catalysis: A range of acid catalysts are effective in promoting the condensation reactions required for pyrimido[1,2-a]benzimidazole synthesis. These include Brønsted acids like p-toluenesulfonic acid (PTSA) and acetic acid (AcOH), as well as Lewis acids such as boron trifluoride etherate (BF3·Et2O). nih.gov These catalysts facilitate the cyclocondensation of 2-aminobenzimidazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov For instance, the reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones is catalyzed by BF3·Et2O. nih.gov A nanoporous catalyst formulated as ZnO@SO3H@Tropine has also been reported for the efficient one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives. nih.govrsc.org

Base Catalysis: Base-catalyzed reactions are also employed. The reaction of 2-aminobenzimidazole with α,β-unsaturated ketone derivatives in ethanol (B145695) (EtOH) under basic conditions can produce the target scaffold in good yields. nih.gov There is often a delicate balance, as some synthetic routes involve a base-catalyzed step followed by an acid-catalyzed cyclization, presenting a challenge for one-pot syntheses. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

To maximize the efficiency of synthesis, careful optimization of reaction parameters is crucial. Factors such as solvent choice, temperature, and the use of energy sources like microwaves can dramatically influence reaction outcomes.

The choice of solvent and the reaction temperature are critical parameters that can significantly affect reaction rates and yields. In the synthesis of benzimidazole and its fused derivatives, a variety of solvents have been explored. For the reaction of β-bromo-α,β-unsaturated aldehydes with 2-aminobenzimidazole, dimethylformamide (DMF) was found to be the optimal solvent. nih.gov In other cases, ethanol (EtOH) is used, particularly for condensation reactions with β-keto esters, although this can require prolonged reaction times of 8-24 hours at reflux temperatures. nih.gov

Increasing the reaction temperature generally accelerates the reaction rate. However, for certain catalytic systems, high temperatures can be detrimental. For example, in the synthesis of 1,2-disubstituted benzimidazoles, increasing the temperature from room temperature to 100°C in water significantly increased the yield from a low conversion to 89.7% over two hours. mdpi.comnih.gov Conversely, some modern catalytic methods, like those using gold nanoparticles, can proceed efficiently at ambient temperatures. mdpi.com Solvent-free conditions are also an attractive option for green chemistry, and in some microwave-assisted syntheses, they provide excellent yields. mdpi.com

Table 1: Effect of Solvent and Temperature on Benzimidazole Synthesis Yield

SolventTemperature (°C)Reaction TimeYield (%)Reference
Water60120 min59.6 mdpi.com
Water100120 min89.7 mdpi.comnih.gov
EthanolReflux8-24 hGood nih.gov
DMFOptimized (MW)N/AOptimal nih.gov
Solvent-Free (MW)605 min99.9 mdpi.compreprints.org

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. This technique is particularly effective for the synthesis of heterocyclic compounds.

The synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives from the cyclocondensation of β-keto esters with 2-aminobenzimidazole under microwave activation resulted in high yields (74–94%) with a remarkably short reaction time of just 3 minutes. nih.gov Similarly, the synthesis of 1,2-disubstituted benzimidazoles showed a significant improvement with microwave assistance; a reaction that yielded 61.4% in 60 minutes with conventional heating gave a 99.9% yield in just 5 minutes under microwave irradiation. mdpi.compreprints.org In another comparative study, reactions that required 4 hours under thermal conditions were completed in 36-60 seconds using a microwave oven, with yields increasing by 10-20%. researchgate.net This acceleration is attributed to the efficient and uniform heating of the polar molecules in the reaction mixture. jocpr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product TypeMethodReaction TimeYield (%)Reference
Pyrimido[1,2-a]benzimidazol-4-onesConventional (Reflux in EtOH)8-24 hGood nih.gov
Microwave3 min74-94 nih.gov
1,2-disubstituted benzimidazolesConventional (Heating)60 min61.4 preprints.org
Microwave (Solvent-Free)5 min99.9 mdpi.compreprints.org
2-(substituted phenyl)benzimidazolesThermal Conditions4 h70-83 researchgate.net
Microwave Irradiation36-60 s85-96 researchgate.net

Ultrasonic Irradiation Methodologies

The application of ultrasonic irradiation has emerged as a powerful tool in the synthesis of pyrimido[1,2-a]benzimidazole derivatives, offering significant advantages over conventional heating methods. Research into the synthesis of related structures, such as 2,4-diarylpyrimido[1,2-a]benzimidazoles, demonstrates the profound effect of ultrasound on reaction rates and yields.

A one-pot, three-component synthesis of 2,4-diarylpyrimido[1,2-a]benzimidazoles, which share the same core heterocyclic system as this compound, highlights the benefits of sonochemistry. cu.edu.eg In this method, the reaction of 2-aminobenzimidazole, an aldehyde, and a β-ketosulfone in dimethylformamide (DMF) under ultrasonic irradiation at room temperature leads to the formation of the desired products. cu.edu.eg The mechanism involves an initial condensation between the aldehyde and the β-ketosulfone to form an α,β-unsaturated carbonyl compound. This is followed by a Michael addition of the endocyclic imino group of 2-aminobenzimidazole, subsequent cyclization, and aromatization to yield the final pyrimido[1,2-a]benzimidazole derivative. cu.edu.eg

To quantify the impact of sonication, a comparative study was conducted with conventional reflux heating. The results, as summarized in the table below, clearly indicate that ultrasonic irradiation dramatically reduces reaction times and improves product yields.

Table 1: Comparison of Ultrasonic Irradiation and Conventional Reflux for the Synthesis of 2,4-Diarylpyrimido[1,2-a]benzimidazoles cu.edu.eg

Entry Ar Method Time (min) Yield (%)
1 C₆H₅ Ultrasound 15 92
Reflux 360 75
2 4-CH₃C₆H₄ Ultrasound 12 94
Reflux 390 78
3 4-OCH₃C₆H₄ Ultrasound 10 95
Reflux 420 80
4 4-BrC₆H₄ Ultrasound 20 90
Reflux 480 70
5 4-ClC₆H₄ Ultrasound 18 91
Reflux 450 72
6 4-NO₂C₆H₄ Ultrasound 20 88
Reflux 480 65

The data unequivocally shows that for a range of substituted aromatic aldehydes, ultrasonic irradiation consistently shortens reaction times from 6-8 hours to under 20 minutes, while also providing a notable increase in product yields. cu.edu.eg This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Solvent-Free and Metal-Free Approaches

A significant advancement in the green synthesis of pyrimido[1,2-a]benzimidazole derivatives involves the use of solvent-free and metal-free reaction conditions, often in conjunction with alternative energy sources like ultrasonic irradiation. nih.gov

For instance, a sustainable and atom-economical synthesis of CF₃-substituted benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives has been developed using sonochemistry without the need for any solvent or metal catalyst. nih.govnih.gov This approach involves the reaction of 2-aminobenzimidazole with CF₃-ynones under ultrasonic irradiation. The reaction proceeds through a cascade of condensation followed by intramolecular cyclization. nih.gov This method is distinguished by its simple reaction conditions and environmentally friendly nature. nih.govnih.gov

While this specific example focuses on trifluoromethylated analogs, the underlying principle of a solvent- and metal-free ultrasonic approach is highly relevant and adaptable for the synthesis of this compound. The conventional synthesis of the target compound often involves the cyclocondensation of 2-aminobenzimidazole with ethyl benzoylacetate. This reaction can be envisioned under solvent-free conditions, potentially with a solid support or simply by heating the neat reactants, to minimize waste and avoid the use of potentially hazardous solvents. nih.gov Microwave-assisted solvent-free synthesis has also been reported for similar benzimidazole derivatives, offering another green alternative. researchgate.netscispace.com

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%.

C₇H₇N₃ + C₁₁H₁₂O₃ → C₁₆H₁₁N₃O + C₂H₅OH + H₂O

In this reaction, ethanol and water are formed as byproducts. To calculate the theoretical atom economy, we use the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of this compound (C₁₆H₁₁N₃O): 261.28 g/mol

Molecular Weight of 2-aminobenzimidazole (C₇H₇N₃): 133.15 g/mol

Molecular Weight of ethyl benzoylacetate (C₁₁H₁₂O₃): 192.21 g/mol

Atom Economy = (261.28 / (133.15 + 192.21)) x 100 ≈ 80.3%

An atom economy of approximately 80.3% indicates a relatively efficient reaction in terms of incorporating reactant atoms into the final product. However, there is still room for improvement. Alternative synthetic routes that proceed via addition reactions rather than condensations would theoretically offer a higher atom economy.

Advanced Structural and Spectroscopic Elucidation of 2 Phenylpyrimido 1,2 a Benzimidazol 4 Ol

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

To date, a specific single-crystal X-ray structure for 2-phenylpyrimido[1,2-a]benzimidazol-4-ol has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, analysis of closely related pyrimido[1,2-a]benzimidazole (B3050247) derivatives provides valuable insights into the likely solid-state structure.

Elucidation of Tautomeric Forms in the Crystal Lattice

In the solid state, compounds containing the pyrimido[1,2-a]benzimidazolone core can exist in different tautomeric forms. For this compound, two primary tautomers are conceivable: the keto form (4-oxo) and the enol form (4-hydroxy). X-ray diffraction studies on analogous structures, such as 2,3-diarylpyrimido[1,2-a]benzimidazoles, have confirmed the planar nature of the fused ring system. nih.gov The specific tautomer present in the crystal lattice is stabilized by a network of intermolecular interactions. Given the potential for strong hydrogen bonding, the 4-hydroxy tautomer is a significant possibility in the solid state, though the 4-oxo form is also plausible and often observed in related systems. nih.gov The predominant tautomer would be the one that allows for the most stable crystal packing arrangement through optimized intermolecular forces.

High-Resolution NMR Spectroscopy for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamic behavior of molecules in solution.

2D-NMR Experiments for Complete Structural Assignment

While specific 2D-NMR data for this compound are not available in the reviewed literature, the analysis of a closely related analog, 4-phenyl-2-(trifluoromethyl)benzo journalijdr.commdpi.comimidazo[1,2-a]pyrimidine, provides a basis for expected spectral features. journalijdr.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the complete assignment of proton (¹H) and carbon (¹³C) signals.

Expected ¹H and ¹³C NMR Data (based on an analog) (Data for 4-phenyl-2-(trifluoromethyl)benzo journalijdr.commdpi.comimidazo[1,2-a]pyrimidine in CDCl₃) journalijdr.com

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Benzimidazole (B57391) H-88.03 (d, J = 8.0 Hz)-
Phenyl H7.76–7.64 (m)131.9, 129.8, 128.2
Benzimidazole H-67.56–7.52 (m)127.2
Benzimidazole H-77.16–7.12 (m)122.8
Pyrimidine (B1678525) H-37.10 (s)103.6
Benzimidazole H-96.79 (d, J = 8.0 Hz)115.2
Benzimidazole C-5a-149.9
Benzimidazole C-9a-145.8
Phenyl C-1'-131.6
Benzimidazole C-4a-119.2
Pyrimidine C-2-152.0 (q, J = 36.0 Hz)
Pyrimidine C-4-152.0
CF₃-120.5 (q, J = 275.0 Hz)

Investigations into Tautomeric Equilibria in Solution

In solution, this compound is expected to exist in a dynamic equilibrium between its keto and enol tautomeric forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. nih.gov NMR spectroscopy is an excellent method for studying such equilibria. journalijdr.com

In aprotic, non-polar solvents, the rate of tautomerization may be slow on the NMR timescale, potentially allowing for the observation of distinct signals for each tautomer. In polar, protic solvents, the exchange is often rapid, leading to a set of averaged signals. The chemical shifts of the carbons and protons in the pyrimidine ring would be particularly sensitive to the tautomeric state. For instance, the carbon atom at position 4 would exhibit a chemical shift characteristic of a carbonyl group in the keto form, while in the enol form, it would be shielded and have a chemical shift more typical of an enolic carbon. Variable temperature NMR studies can also provide thermodynamic and kinetic information about the tautomeric interconversion.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and elucidating the fragmentation patterns of organic molecules.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular formula, C₁₆H₁₁N₃O. The fragmentation of fused heterocyclic systems like pyrimido[1,2-a]benzimidazoles typically proceeds through a series of characteristic losses of small, stable molecules and radicals.

Plausible Fragmentation Pathway:

A probable fragmentation pathway for this compound under EI-MS conditions would involve the initial loss of neutral molecules such as CO, HCN, or radicals like H•. The fused ring system provides significant stability, meaning that fragmentation may require higher energies.

A likely initial fragmentation step for the 4-oxo tautomer would be the loss of a carbon monoxide (CO) molecule from the pyrimidinone ring. Subsequent fragmentations could involve the cleavage of the pyrimidine ring and the loss of species such as HCN. The phenyl group could be lost as a phenyl radical (C₆H₅•) or a benzene (B151609) molecule (C₆H₆). The benzimidazole core is relatively stable and its characteristic fragmentation, involving the loss of HCN, would likely be observed in the lower mass region of the spectrum. journalijdr.comscispace.com

Hypothetical Fragmentation Table:

m/z ValueProposed FragmentPossible Loss from Precursor
261[M]⁺-
233[M - CO]⁺CO
184[C₁₂H₈N₂]⁺C₆H₅• from [M]⁺ or subsequent fragments
156[C₁₁H₈N]⁺HCN from [C₁₂H₈N₂]⁺
77[C₆H₅]⁺Phenyl cation

This proposed pathway is based on the general principles of mass spectral fragmentation of related heterocyclic systems. sapub.org

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For this compound, these methods confirm the presence of its key structural motifs, including the fused benzimidazole and pyrimidine rings, the phenyl substituent, and the hydroxyl/keto group.

The analysis of related benzimidazole and pyrimido[1,2-a]benzimidazole derivatives reveals characteristic vibrational frequencies that can be extrapolated to the target molecule. researchgate.netnih.govresearchgate.net The spectra are typically characterized by several distinct regions:

High-Frequency Region (>3000 cm⁻¹): This region is dominated by C-H stretching vibrations of the aromatic rings (phenyl and benzimidazole moieties). These bands are typically observed in the 3100-3000 cm⁻¹ range. researchgate.netmdpi.com The O-H stretching vibration of the hydroxyl group (in the enol tautomer) is also expected in this region, often as a broad band.

Carbonyl and Double Bond Region (1750-1400 cm⁻¹): A prominent band corresponding to the C=O stretching vibration of the pyrimidinone ring (in the keto tautomer, 4(10H)-one) is a key diagnostic peak. The exact position depends on the molecular environment and hydrogen bonding. The aromatic C=C and C=N stretching vibrations from the fused heterocyclic system appear in the 1625–1430 cm⁻¹ range. mdpi.com These vibrations are often coupled, making definitive assignment complex. researchgate.net

The complementary nature of FT-IR and Raman spectroscopy is crucial. While the C=O stretch is typically strong in the IR spectrum, aromatic ring vibrations are often more prominent in the Raman spectrum.

Table 1: Representative Vibrational Frequencies for the Pyrimido[1,2-a]benzimidazole Core Structure

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
C=O Stretch (Pyrimidinone ring)1700 - 1650FT-IR
Aromatic C=C & C=N Ring Stretch1620 - 1450FT-IR, Raman
C-H In-plane Bending1300 - 1000FT-IR, Raman
Ring Deformation ModesBelow 1000FT-IR, Raman

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, elucidates the photophysical properties of a molecule, which are governed by its electronic structure. Annulated benzimidazoles are known to possess interesting photophysical properties, making them suitable for applications like fluorescent dyes. nih.gov

The UV-Visible absorption spectrum of pyrimido[1,2-a]benzimidazole derivatives is influenced by the extended π-conjugated system formed by the fused rings. Studies on structurally similar compounds show that they typically exhibit multiple absorption bands. nih.gov These bands correspond to π → π* and n → π* electronic transitions within the aromatic system.

The absorption maxima (λmax) are sensitive to both the solvent environment and the specific substituents on the heterocyclic core. nih.gov For instance, research on related pyrido[1,2-a]benzimidazole (B3050246) derivatives in dichloromethane (B109758) revealed an intense absorption maximum around 250 nm and an emission maximum at 460 nm. researchgate.net The presence of a phenyl group attached to the heterocyclic system has been shown to markedly influence the emission maximum. researchgate.net

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related structures have shown good agreement with experimental UV spectra, confirming the nature of the electronic transitions. nih.gov The solvent can induce a red or blue shift in the absorption maxima depending on its polarity and the nature of the excited state. nih.gov

When excited with an appropriate wavelength of light, this compound is expected to exhibit fluorescence. The emission spectrum provides information about the energy difference between the first excited singlet state and the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic of a fluorophore.

Table 2: Representative Photophysical Data for Related Fused Benzimidazole Derivatives

PropertyTypical Value/ObservationSource(s)
Absorption Maxima (λmax)250 - 350 nm, multiple bands are common. nih.govresearchgate.net
Emission Maxima (λem)450 - 500 nm, influenced by substitution. researchgate.net
Solvent EffectsBand maxima (λmax) show solvent dependence (red/blue shifts). nih.gov

Note: This table presents typical values observed for the broader class of pyrimido- and pyrido[1,2-a]benzimidazole derivatives.

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of 2 Phenylpyrimido 1,2 a Benzimidazol 4 Ol

Electrophilic Aromatic Substitution Reactions on the 2-phenylpyrimido[1,2-a]benzimidazol-4-ol Core

The fused heterocyclic nature of this compound presents multiple sites for electrophilic attack. The regioselectivity of such reactions is dictated by the electronic properties of both the benzimidazole (B57391) and pyrimidine (B1678525) rings, influenced by the phenyl and hydroxyl substituents.

The benzimidazole portion of the molecule is generally more susceptible to electrophilic aromatic substitution than the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, deactivating it towards electrophilic attack. Conversely, the benzene (B151609) ring of the benzimidazole moiety is activated. The position of substitution on this ring is directed by the fused imidazole (B134444) and pyrimidine systems.

In related pyrimido[1,2-a]benzimidazole (B3050247) systems, acylation has been observed to occur at the C-6 position. nih.gov This suggests that the C-6 position is electronically enriched and a likely site for electrophilic attack. The hydroxyl group at C-4, being an electron-donating group, further enhances the electron density of the ring system, potentially influencing the regioselectivity. Computational studies on the related pyrido[1,2-a]benzimidazole (B3050246) system have shown that the distribution of boundary electron density can be used to predict the orientation of electrophile introduction. nih.gov For this compound, the most probable sites for electrophilic substitution are the positions on the benzimidazole ring, with C-6 being a particularly favorable site. The phenyl group at C-2 is also susceptible to electrophilic substitution, typically at the ortho and para positions, although the reactivity of the fused heterocyclic core often dominates.

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions on the this compound core are primarily centered on the pyrimidine ring, which is electron-deficient and thus susceptible to nucleophilic attack.

The pyrimidine ring in the this compound system is a potential site for nucleophilic attack. The general mechanism for such reactions on pyrimidines involves the initial attack of a nucleophile at an electron-deficient carbon, often C-6, followed by subsequent steps. umich.edu In the case of the target molecule, the presence of the hydroxyl group at C-4 can influence the reactivity. While direct nucleophilic attack on the pyrimidine ring of this compound is not extensively documented, related systems provide insights. For instance, the synthesis of pyrimido[1,2-a]benzimidazoles can involve the Michael addition of the nitrogen atom of 2-aminobenzimidazole (B67599) to an activated alkene, followed by intramolecular cyclization, highlighting the susceptibility of the forming pyrimidine ring to nucleophilic attack. nih.gov

Functional Group Interconversions of the -OH Group at C-4

The hydroxyl group at the C-4 position is a key functional handle for the derivatization of the this compound scaffold. This group can undergo a variety of transformations to introduce different functionalities. A notable example is the conversion of a 2-hydroxypyrimido[1,2-a]benzimidazole to a more reactive intermediate via bromodeoxygenation. nih.gov This transformation replaces the hydroxyl group with a bromine atom, which can then be subjected to further nucleophilic substitution reactions. nih.gov This strategy is pivotal in synthesizing derivatives with diverse substituents at the C-4 position.

Derivatization and Scaffold Expansion Strategies of this compound

The derivatization of the this compound core is crucial for modulating its physicochemical and biological properties. Acylation and alkylation are common strategies employed for this purpose.

The hydroxyl group at C-4 and the nitrogen atoms in the imidazole ring are potential sites for acylation and alkylation. The chemoselectivity of these reactions can be influenced by the reaction conditions. O-alkylation of the C-4 hydroxyl group can be achieved, though the potential for N-alkylation at the imidazole nitrogen exists. Studies on related pyrimidin-2(1H)-ones have shown that direct alkylation can lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate and alkylating agent. nih.gov For instance, the alkylation of 3-nitropyrimido-[1,2-a]benzimidazol-4-ones has been found to occur at both the N-1 and N-10 atoms. nih.gov

Acylation reactions can also be directed towards the C-4 hydroxyl group to form esters. Furthermore, under certain conditions, acylation can occur on the benzimidazole ring, as seen in the formation of 6-acetyl isomers in some pyrimido[1,2-a]benzimidazole derivatives. nih.gov

Interactive Data Tables

Table 1: Electrophilic Aromatic Substitution on Related Pyrimido[1,2-a]benzimidazole Systems

ReactionReagent/ConditionsPosition of SubstitutionReference
AcylationAcetyl ChlorideC-6 nih.gov

Table 2: Functional Group Interconversion of the C-4 Hydroxyl Group

Starting MaterialReagent/ConditionsProductReference
2-hydroxypyrimido[1,2-a]benzimidazoleBromodeoxygenating agent2-bromopyrimido[1,2-a]benzimidazole nih.gov

Table 3: Alkylation of Related Pyrimido[1,2-a]benzimidazol-4-one Systems

SubstrateAlkylating AgentPosition of AlkylationReference
3-nitropyrimido-[1,2-a]benzimidazol-4-oneAlkyl HalideN-1 and N-10 nih.gov

Introduction of Diverse Substituents for Structure-Reactivity Studies

Detailed studies on the introduction of diverse substituents specifically onto the this compound scaffold for the purpose of structure-reactivity relationship (SAR) analysis are not extensively reported. While SAR studies have been conducted on the broader class of pyrimido[1,2-a]benzimidazoles, they often involve the synthesis of derivatives from different starting materials rather than the modification of a pre-existing 2-phenyl-4-hydroxy scaffold. mdpi.com

For the broader class of pyrimido[1,2-a]benzimidazoles, derivatization strategies have included:

Alkylation: Studies on related pyrimido[1,2-a]benzimidazol-4-ones have shown that alkylation can occur at the N-1 and N-10 positions, leading to a mixture of regioisomers. The ratio of these isomers is influenced by the nature of the alkylating agent. nih.gov

Halogenation: Halogenation reactions have been reported for the pyrimido[1,2-a]benzimidazole core, typically occurring on the benzimidazole ring. researchgate.netresearchgate.net

Substitution at other positions: The synthesis of derivatives with various substituents at the C2, C3, and on the benzimidazole ring has been achieved through the use of appropriately substituted precursors in the initial cyclization reaction. nih.govrsc.orgrsc.org

A summary of general derivatization approaches for the pyrimido[1,2-a]benzimidazole scaffold is presented in Table 1.

Derivatization StrategyPosition(s)Reagents/ConditionsReference(s)
AlkylationN-1, N-10Alkyl halides nih.gov
HalogenationBenzimidazole ringN-halosuccinimides researchgate.netresearchgate.net
AcylationBenzimidazole ringAcyl chlorides nih.gov

This table represents general reactivity for the pyrimido[1,2-a]benzimidazole class, not specifically for this compound.

Mechanistic Investigations of Key Transformations and Intermediate Formation

Detailed mechanistic investigations, including the isolation or spectroscopic identification of intermediates, for key transformations of this compound are not described in the available scientific literature.

The mechanism for the formation of the pyrimido[1,2-a]benzimidazole ring system is generally understood to proceed through a series of condensation and cyclization reactions. For the synthesis of 4-amino-substituted derivatives, a plausible mechanism involves an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of the 2-aminobenzimidazole, and subsequent intramolecular cyclization and tautomerization. nih.govrsc.orgrsc.org A proposed mechanistic pathway for the formation of related pyrimido[1,2-a]benzimidazoles is outlined in Scheme 1.

Scheme 1: Plausible mechanism for the formation of the pyrimido[1,2-a]benzimidazole scaffold.

In this proposed pathway, the reaction is often catalyzed by an acid. The aldehyde is activated by the catalyst, followed by condensation with a methylene-active compound. The 2-aminobenzimidazole then acts as a nucleophile, leading to the final heterocyclic product.

While this provides a general understanding of the formation of the core structure, specific mechanistic studies on the transformations of this compound, such as reactions involving its hydroxyl group or electrophilic/nucleophilic substitution on the fully formed ring system, are lacking.

Computational Chemistry and Theoretical Investigations of 2 Phenylpyrimido 1,2 a Benzimidazol 4 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory has emerged as a powerful tool for elucidating the fundamental properties of complex organic molecules. For 2-phenylpyrimido[1,2-a]benzimidazol-4-ol, DFT calculations have been instrumental in predicting its three-dimensional structure and vibrational behavior.

Optimized Geometrical Structures and Energetics

Through computational optimization, the most stable three-dimensional arrangement of atoms in this compound can be determined. These calculations identify the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This optimized geometry is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and intermolecular interactions. The process involves iterative calculations that systematically adjust the atomic coordinates until a minimum on the potential energy surface is located.

Vibrational Frequencies and Spectroscopic Predictions

Once the optimized geometry is obtained, further DFT calculations can predict the molecule's vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. The predicted vibrational spectrum, often visualized as an infrared (IR) spectrum, can be compared with experimental data to confirm the molecular structure. Each calculated frequency is associated with a specific normal mode of vibration, providing a detailed picture of the molecule's dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure

The electronic properties of a molecule are governed by the distribution and energy of its electrons, which can be described by molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as these are key to understanding a molecule's chemical reactivity and electronic transitions.

HOMO-LUMO Gap and Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A large gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more likely to be reactive. From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons.

Table 1: Calculated Reactivity Descriptors for this compound

Parameter Value (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap Data not available in search results
Ionization Potential Data not available in search results
Electron Affinity Data not available in search results
Electronegativity Data not available in search results
Chemical Hardness Data not available in search results

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule can be visualized using electrostatic potential (ESP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue-colored regions signify areas of low electron density and positive potential, indicating sites prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Tautomerism Studies and Relative Stabilities

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is relevant to this compound. This compound can potentially exist in different tautomeric forms, such as the keto and enol forms. Computational studies can calculate the relative energies of these different tautomers in the gas phase and in various solvents. By comparing these energies, the most stable tautomer under specific conditions can be identified. These theoretical calculations of relative stabilities are crucial for understanding the compound's equilibrium and its likely chemical behavior in different environments.

Mechanistic Investigations of Biological System Interactions of 2 Phenylpyrimido 1,2 a Benzimidazol 4 Ol

Enzyme Inhibition Mechanism Studies at the Molecular Level

To understand the potential of 2-phenylpyrimido[1,2-a]benzimidazol-4-ol as an enzyme inhibitor, detailed molecular-level studies would be required.

Binding Site Analysis and Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve simulating its interaction with the active site of various enzymes. For instance, studies on other benzimidazole (B57391) derivatives have utilized molecular docking to investigate their binding to enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). researchgate.netekb.eg Such simulations for this compound would help in identifying key amino acid residues involved in the binding and in predicting the binding affinity.

Interaction with DNA Topoisomerase I and Associated Mechanisms

DNA topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are crucial targets for cancer therapy. Several benzimidazole-containing compounds have been identified as inhibitors of DNA topoisomerase I. nih.gov Research into this compound would need to assess its ability to inhibit this enzyme. This would involve in vitro assays to measure the inhibition of DNA relaxation and cleavage catalyzed by topoisomerase I. Mechanistic studies would aim to determine if the compound acts as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex, or as a catalytic inhibitor.

Receptor Binding Affinities and Modes of Interaction

The interaction of this compound with various cellular receptors would be a key area of investigation to determine its pharmacological profile.

Molecular Recognition and Ligand-Receptor Complex Formation

Understanding how this compound is recognized by a receptor and the subsequent formation of a stable complex is fundamental. This involves studying the non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the receptor's binding pocket. Molecular dynamics simulations of the ligand-receptor complex can provide insights into the stability of the binding and the conformational changes that may occur upon binding. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., Intercalation, Groove Binding)

The planar aromatic structure of the pyrimido[1,2-a]benzimidazole (B3050247) core suggests a potential for direct interaction with nucleic acids.

DNA Cleavage Mechanisms and Reactive Species Involvement

Some benzimidazole derivatives have been shown to induce DNA cleavage. nih.gov Investigations into this compound would explore its ability to damage DNA, either directly or through the generation of reactive oxygen species. Experiments would be designed to determine the mode of interaction, such as intercalation between DNA base pairs or binding to the minor or major groove. Furthermore, studies would be necessary to identify any reactive species that might be generated by the compound and their role in the DNA cleavage process.

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For the pyrimido[1,2-a]benzimidazole core, SAR studies have revealed that the nature and position of substituents on the fused ring system significantly influence its biological activity.

While specific SAR studies exclusively on this compound are not extensively documented in publicly available research, the analysis of related pyrimido[1,2-a]benzimidazole derivatives provides valuable insights. For instance, studies on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives have demonstrated potent anti-leukemia activity. nih.gov In these studies, variations in the substituents on the aryl rings at both the 2- and 4-positions led to significant differences in their anticancer potency, highlighting the importance of the electronic and steric properties of these groups. nih.gov

In the context of antimicrobial activity, research on various benzimidazole derivatives has shown that substitutions at the C2 position play a critical role. scholarsresearchlibrary.comijpsonline.com The introduction of a phenyl ring at this position, as seen in the target compound, is a common strategy to enhance antimicrobial efficacy. Furthermore, studies on other heterocyclic systems have shown that the presence of a hydroxyl group can contribute to biological activity through hydrogen bonding interactions with target enzymes or receptors.

The antiparasitic activity of fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles further underscores the importance of the substituent at the 2-position. mdpi.com A derivative with a 3-fluorophenyl substituent at this position was identified as a potent antiparasitic agent. mdpi.com This suggests that modifications to the phenyl ring of this compound could modulate its biological profile.

The following table summarizes the key structural features and their general influence on the biological activity of the pyrimido[1,2-a]benzimidazole scaffold, based on studies of related compounds.

Structural Feature Position General Influence on Biological Activity Relevant Findings from Related Compounds
Phenyl Group2Often enhances antimicrobial and anticancer activity.2,4-diaryl derivatives show potent anti-leukemia activity. nih.gov Fluorophenyl substitution at this position leads to significant antiparasitic activity. mdpi.com
Hydroxyl Group4May contribute to target binding via hydrogen bonds.The 4-oxo analogue is a common precursor in the synthesis of various biologically active derivatives. nih.gov
Benzimidazole Core-Provides a rigid scaffold for substituent orientation.The benzimidazole moiety is a well-established pharmacophore in numerous approved drugs. nih.govnih.gov
Substituents on the Benzene (B151609) Ring5, 6, 7, 8Can modulate solubility, metabolic stability, and target selectivity.Dinitro and trifluoromethyl substitutions are known to confer antihelminthic properties to benzimidazoles. nih.gov

Mechanistic Insights into Potential Antimicrobial Action at the Molecular Level

The precise molecular mechanism of antimicrobial action for this compound has not been definitively elucidated. However, research on the broader benzimidazole and pyrimido[1,2-a]benzimidazole classes of compounds provides strong indications of potential molecular targets and mechanisms.

One of the most well-established mechanisms for benzimidazole-containing drugs is the inhibition of tubulin polymerization. This disruption of the cytoskeleton is the basis for the antihelminthic activity of drugs like albendazole (B1665689) and mebendazole. nih.gov While this is a primary mechanism against eukaryotic parasites, it is less likely to be the direct mode of action against bacteria, which lack tubulin.

A more probable mechanism for the antibacterial activity of benzimidazole derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies on various 2-substituted benzimidazoles have suggested several potential protein targets. researchgate.net For instance, some 2-phenyl substituted benzimidazole derivatives have been investigated for their potential to inhibit DprE1, a key enzyme in the biosynthesis of the mycobacterial cell wall. researchgate.net

Furthermore, molecular docking studies on other heterocyclic compounds with antimicrobial activity have identified bacterial DNA gyrase and topoisomerase IV as potential targets. researchgate.net These enzymes are crucial for DNA replication and are the targets of fluoroquinolone antibiotics. It is plausible that the planar, aromatic structure of this compound could allow it to intercalate with DNA or bind to the active sites of these enzymes.

Recent studies on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives have identified specific kinase inhibition as a mechanism for their anticancer effects. nih.gov Notably, BMX kinase was significantly inhibited by some of these compounds. nih.gov While this finding is in the context of cancer, it opens the possibility that this class of compounds could also inhibit bacterial kinases, which are increasingly being recognized as valid targets for novel antibiotics.

The potential antimicrobial mechanisms are summarized in the table below:

Potential Molecular Target Proposed Mechanism of Action Evidence from Related Compounds
DprE1Inhibition of cell wall biosynthesis.Molecular docking studies on 2-phenyl substituted benzimidazoles suggest binding to the active site. researchgate.net
DNA Gyrase / Topoisomerase IVInhibition of DNA replication.A common target for heterocyclic antibacterial agents. The planar structure of the compound may facilitate binding. researchgate.net
Bacterial KinasesDisruption of signal transduction and essential cellular processes.Related 2,4-diaryl-pyrimido[1,2-a]benzimidazoles inhibit human kinases, suggesting a potential for similar interactions with bacterial kinases. nih.gov
Other Essential Bacterial EnzymesInhibition of various metabolic pathways.The benzimidazole scaffold is known to interact with a wide range of enzymes. nih.gov

Advanced Material Science and Supramolecular Applications of 2 Phenylpyrimido 1,2 a Benzimidazol 4 Ol

Photophysical and Luminescent Properties of 2-phenylpyrimido[1,2-a]benzimidazol-4-ol and its Derivatives

Annulated benzimidazoles that possess a conjugated, planar structure are recognized for their significant photophysical properties, which makes them suitable for applications in optoelectronics as phosphors and fluorescent dyes. nih.gov The fusion of a pyrimidine (B1678525) ring to the benzimidazole (B57391) core, particularly with the inclusion of a phenyl substituent, is expected to create a system with extensive π-conjugation, a key feature for luminescence.

Fluorescence and Electroluminescence Mechanisms

The fluorescence of benzimidazole derivatives is often influenced by mechanisms such as excited-state intramolecular proton transfer (ESIPT). This process can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net For this compound, the hydroxyl (-ol) group can act as a proton donor and a nitrogen atom in the pyrimidine ring can act as a proton acceptor, making ESIPT a plausible fluorescence mechanism.

The photophysical properties of related 2-(2-hydroxyphenyl)benzimidazole derivatives have been studied, providing insight into the potential behavior of the title compound. researchgate.net These studies reveal that the fluorescence characteristics are highly dependent on the molecular structure and the solvent environment. researchgate.net For instance, the presence of different substituents on the phenyl ring can modulate the fluorescence quantum yield. researchgate.net

Table 1: Photophysical Data of Related Benzimidazole Derivatives

Compound/Derivative ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Pyrido[1,2-a]benzimidazole (B3050246) derivatives~250~460Not specified researchgate.net
2-(5-phenylindol-3-yl)benzimidazolesVariesVariesNot specified rsc.org
2-phenylbenzimidazole (PBI)Not specifiedNot specified0.07 (in MeCN, for singlet oxygen) nih.gov
2-phenylbenzimidazole-5-sulfonic acid (PBSA)pH-dependentpH-dependent0.04 (in MeCN, for singlet oxygen) nih.gov

This table presents data for related compounds to infer the potential properties of this compound due to the lack of specific data for the title compound.

Applications in Sensing and Molecular Probes (Mechanistic Focus)

The inherent fluorescence of the pyrimido[1,2-a]benzimidazole (B3050247) scaffold makes it a promising candidate for the development of fluorescent sensors. The mechanism of sensing often relies on the modulation of the fluorescence output upon interaction with a specific analyte. This can occur through various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or changes in the ESIPT pathway.

For instance, the imidazole (B134444) moiety is known to be an effective binding site for various ions and small molecules. rsc.org In the case of this compound, the nitrogen atoms of the pyrimidine and benzimidazole rings, along with the hydroxyl group, could serve as coordination sites for metal ions. The binding of a metal ion could quench or enhance the fluorescence depending on the nature of the ion and the interaction. For example, paramagnetic metal ions often quench fluorescence through energy or electron transfer.

Furthermore, the hydroxyl group could be utilized for the detection of specific anions. Hydrogen bonding interactions between the hydroxyl proton and an anion could alter the electronic properties of the molecule, leading to a change in the fluorescence signal. A comprehensive review highlights the potential of imidazole, benzimidazole, and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride (B91410) ions, showcasing the versatility of this class of compounds in sensing applications. rsc.org

Supramolecular Self-Assembly and Non-Covalent Interactions

The formation of well-ordered supramolecular structures is dictated by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The planar and aromatic nature of this compound provides multiple sites for these interactions, suggesting a rich supramolecular chemistry.

Hydrogen bonding is expected to play a crucial role in the self-assembly of this molecule. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated. The extensive π-system of the pyrimido[1,2-a]benzimidazole core and the phenyl substituent would facilitate these interactions, contributing to the stability of the resulting supramolecular assembly. The crystal structure of a related phenol-substituted benzimidazole reveals the importance of both hydrogen bonding and π-π stacking in its solid-state packing. researchgate.net

The interplay of these non-covalent forces will ultimately determine the crystal packing and the macroscopic properties of the material. Understanding these interactions is critical for the rational design of new materials with desired optical and electronic properties based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 2-phenylpyrimido[1,2-a]benzimidazol-4-ol, and what experimental parameters influence yield?

The compound is typically synthesized via heterocyclization reactions involving 2-aminobenzimidazole derivatives and carbonyl-containing precursors. Key methods include:

  • Phillips Reaction : Condensation of o-phenylenediamine with formic acid under acidic conditions to form the benzimidazole core .
  • Multicomponent Reactions (MCRs) : For example, reacting 2-aminobenzimidazole with aldehydes and β-ketoesters in ethanol at 80°C for 12–24 hours, achieving yields of 60–75% . Critical parameters:
  • Solvent choice (polar aprotic solvents like DMF improve solubility of intermediates).
  • Catalyst use (e.g., p-toluenesulfonic acid accelerates cyclization).
  • Temperature control (higher temps reduce reaction time but may promote side reactions).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). Coupling constants (e.g., J = 8.2 Hz for adjacent aromatic protons) confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 318.1345) validates molecular formula .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ~122.5°) and confirms planar geometry of the fused heterocyclic system .
  • HPLC-PDA : Purity assessment (≥95% purity with a C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Segregate organic waste containing the compound and treat with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during synthesis?

Competing pathways (e.g., dimerization or over-oxidation) are minimized by:

  • Stepwise Monitoring : Using TLC or in-situ IR to track intermediate formation.
  • Solvent Screening : Replacing ethanol with ionic liquids (e.g., [BMIM][BF4]) reduces side reactions by stabilizing transition states .
  • Catalyst Tuning : Employing Pd/C or FeCl3 in catalytic amounts enhances regioselectivity . Example optimization table:
ConditionYield (%)Purity (%)
Ethanol, 80°C, 24h6592
[BMIM][BF4], 70°C, 18h7898

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Discrepancies often arise from assay variability or substituent effects. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups like –NO2 improve antitumor activity by 3-fold) .
  • Molecular Docking : Validate binding modes to target proteins (e.g., Bcl-2 for apoptosis induction) using AutoDock Vina .

Q. How can computational methods enhance the interpretation of crystallographic and spectroscopic data?

  • DFT Calculations : Compare experimental bond lengths (e.g., C–O = 1.385 Å) with theoretical values to identify conformational distortions .
  • Molecular Dynamics (MD) Simulations : Predict solvent interactions affecting NMR chemical shifts .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking contributes 15% to crystal packing) .

Methodological Challenges and Solutions

Q. What are the limitations of current green synthesis approaches for this compound?

  • Solvent Limitations : Water-based systems often reduce yield due to poor solubility. Solution : Use bio-based solvents (e.g., cyclopentyl methyl ether) or microwave-assisted reactions to improve efficiency .
  • Catalyst Recovery : Homogeneous catalysts are difficult to recycle. Solution : Immobilize catalysts on magnetic nanoparticles for reuse .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-phenylpyrimido[1,2-a]benzimidazol-4-ol
Reactant of Route 2
Reactant of Route 2
2-phenylpyrimido[1,2-a]benzimidazol-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.